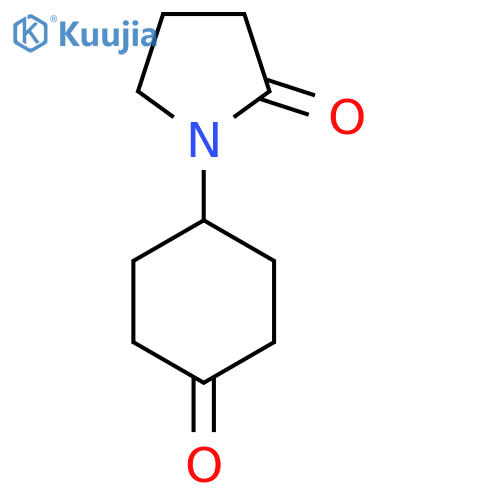Cas no 1352933-85-7 (1-(4-Oxocyclohexyl)pyrrolidin-2-one)

1352933-85-7 structure
商品名:1-(4-Oxocyclohexyl)pyrrolidin-2-one
1-(4-Oxocyclohexyl)pyrrolidin-2-one 化学的及び物理的性質
名前と識別子
-
- 1-(4-oxocyclohexyl)pyrrolidin-2-one
- 1-(4-oxocyclo-hexyl)pyrrolidin-2-one
- DB-180202
- SCHEMBL3151510
- 1352933-85-7
- LITOUEJAJQBLGI-UHFFFAOYSA-N
- G68290
- 1-(4-Oxocyclohexyl)-2-pyrrolidinone
- CEC93385
- AKOS024060231
- A1-15507
- 1-(4-Oxocyclohexyl)pyrrolidin-2-one
-
- インチ: 1S/C10H15NO2/c12-9-5-3-8(4-6-9)11-7-1-2-10(11)13/h8H,1-7H2
- InChIKey: LITOUEJAJQBLGI-UHFFFAOYSA-N
- ほほえんだ: O=C1CCCN1C1CCC(CC1)=O
計算された属性
- せいみつぶんしりょう: 181.110278721g/mol
- どういたいしつりょう: 181.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.4
- 疎水性パラメータ計算基準値(XlogP): 0
1-(4-Oxocyclohexyl)pyrrolidin-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P01T265-100mg |
1-(4-Oxocyclohexyl)pyrrolidin-2-one |
1352933-85-7 | ≥98.0% | 100mg |
$244.00 | 2023-12-22 | |
| 1PlusChem | 1P01T265-1g |
1-(4-Oxocyclohexyl)pyrrolidin-2-one |
1352933-85-7 | ≥98.0% | 1g |
$758.00 | 2023-12-22 | |
| 1PlusChem | 1P01T265-250mg |
1-(4-Oxocyclohexyl)pyrrolidin-2-one |
1352933-85-7 | ≥98.0% | 250mg |
$385.00 | 2023-12-22 | |
| TRC | O131426-1g |
1-(4-Oxocyclohexyl)pyrrolidin-2-one |
1352933-85-7 | 1g |
$ 730.00 | 2022-06-03 | ||
| TRC | O131426-500mg |
1-(4-Oxocyclohexyl)pyrrolidin-2-one |
1352933-85-7 | 500mg |
$ 475.00 | 2022-06-03 | ||
| TRC | O131426-100mg |
1-(4-Oxocyclohexyl)pyrrolidin-2-one |
1352933-85-7 | 100mg |
$ 115.00 | 2022-06-03 |
1-(4-Oxocyclohexyl)pyrrolidin-2-one 関連文献
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
1352933-85-7 (1-(4-Oxocyclohexyl)pyrrolidin-2-one) 関連製品
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
